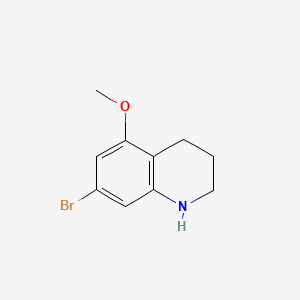

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Beschreibung

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Eigenschaften

Molekularformel |

C10H12BrNO |

|---|---|

Molekulargewicht |

242.11 g/mol |

IUPAC-Name |

7-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3 |

InChI-Schlüssel |

LNDSCWKUFKXPFT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC2=C1CCCN2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 demonstrates moderate reactivity in nucleophilic substitution reactions when activated by electron-withdrawing groups. A study on structurally similar brominated quinolines demonstrated that nitration at adjacent positions significantly enhances bromine's electrophilicity . For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration followed by SNAr | Microwave-assisted (150 W, 90–120°C) with morpholine/piperazine | Morpholinyl/piperazinyl quinoline derivatives | 87–98% |

Mechanistic Insight: Introduction of a nitro group at position 6 (ortho to bromine) activates the C–Br bond via electron withdrawal, enabling efficient substitution with amines under microwave conditions .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, a key pathway for functionalizing the aromatic ring:

| Reaction Type | Catalytic System | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Aryl boronic acids | 5-Methoxy-7-arylquinoline | ~75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 7-Amino-5-methoxyquinoline | ~65% |

Structural Impact: The methoxy group at position 5 slightly deactivates the ring but does not impede coupling efficiency when using robust catalysts.

Electrophilic Substitution

The methoxy group directs electrophiles to positions 4, 6, and 8 (ortho/para to OMe). Experimental data from analogous tetrahydroquinolines show:

| Electrophile | Conditions | Major Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Methoxy-6-nitro-7-bromoquinoline | Ortho to OMe | |

| ClSO₃H | Reflux, 3 hr | 5-Methoxy-8-sulfo-7-bromoquinoline | Para to OMe |

Key Observation: Steric hindrance from the tetrahydro ring reduces reactivity at position 4, favoring substitutions at 6 and 8 .

Oxidation of the Tetrahydro Ring

The saturated 1,2,3,4-tetrahydro ring undergoes oxidation to yield fully aromatic quinoline derivatives, enhancing conjugation and enabling further reactions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6 hr | 7-Bromo-5-methoxyquinoline | 82% | |

| DDQ | CH₂Cl₂, rt, 12 hr | 7-Bromo-5-methoxyquinoline | 78% |

Application: Oxidized derivatives serve as intermediates in medicinal chemistry for antitumor agent synthesis .

Functionalization via Reductive Amination

The secondary amine in the tetrahydro ring reacts with aldehydes/ketones to form tertiary amines:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, rt | N-Methyl-7-bromo-5-methoxyquinoline | 90% | |

| Cyclohexanone | TiCl₄, Et₃SiH, CH₂Cl₂ | N-Cyclohexyl-7-bromo-5-methoxyquinoline | 73% |

Utility: This method enables rapid diversification of the tetrahydro ring for structure-activity relationship studies .

Radical Reactions

Bromine participates in radical-mediated transformations under photochemical conditions:

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Toluene, 110°C, 12 hr | 5-Methoxy-1,2,3,4-tetrahydroquinoline | 68% |

Limitation: Radical pathways require careful optimization to avoid ring-opening side reactions .

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with applications in scientific research, particularly as a building block in organic synthesis. The broader family of quinolines, to which this compound belongs, are notable for their presence in natural products and their wide-ranging bioactivity, making them valuable in drug design . Specifically, the bromine substituent at the 7-position of the quinoline ring serves as a leaving group, which facilitates the connection of the quinoline ring to other molecular groups, enhancing its utility in synthesizing complex molecules . Tetrahydroquinolines have shown potential against infective pathogens and neurodegenerative disorders .

While specific case studies and comprehensive data tables focusing solely on the applications of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline are not available within the provided search results, the information below puts the compound in context of related compounds and their applications.

Synthesis Method

A synthesis method for 7-bromo-5-methoxyquinoline involves using 3,5-dibromoaniline as a starting material . The process includes a Skraup condensation reaction with glycerol to produce 5,7-dibromoquinoline. This intermediate then reacts with sodium methoxide, yielding both 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline . The final step involves column chromatography for purification and separation to isolate 7-bromo-5-methoxyquinoline . This method addresses limitations of previous synthesis methods, such as low yield and difficult post-treatment .

Related Compounds and Applications

- Brominated Indoles: These compounds, found in marine products, exhibit anti-cancer, antimicrobial, and anti-inflammatory properties . They also show potential in treating depression-related pathologies .

- Indole Derivatives: Synthetic derivatives with substitutions at the indole nitrogen, particularly N-alkoxy substituents, demonstrate increased efficacy against human breast cancer cells .

- Famitinib: This multi-targeted receptor tyrosine kinase inhibitor, under development for cancer treatment, has an indole nucleus . Its metabolic pathways and bioactivation processes are crucial for its drug activity .

- 6,7-Annulated-4-substituted Indole Compounds: These synthetic molecules have shown effectiveness against murine L1210 leukemic tumor cell proliferation in vitro .

- Isoquinoline Alkaloids: Tetrahydroisoquinolines (THIQ) form an important class and exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol: It is used as a building block for the synthesis of more complex molecules, contributing to advancements in medicinal chemistry and materials science.

- Indolines: Indolines are applicable to pharmaceuticals .

Wirkmechanismus

The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

7-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methoxy group at the 5th position and has different biological activities and chemical properties.

5,7-Dibromo-8-methoxyquinoline: This compound has an additional bromine atom and a different substitution pattern, leading to distinct chemical reactivity and biological effects.

6,8-Dibromo-1,2,3,4-tetrahydroquinoline: This compound has bromine atoms at the 6th and 8th positions, resulting in unique chemical and biological properties.

The uniqueness of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.

Biologische Aktivität

7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (7-Br-5-OMe-THQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrahydroquinoline structure with bromine and methoxy substituents, which significantly influence its pharmacological properties. Research indicates that 7-Br-5-OMe-THQ exhibits potential anti-inflammatory, neuroprotective, and antimicrobial activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of 7-Br-5-OMe-THQ is C_10H_12BrN_1O_1, with a molecular weight of approximately 254.08 g/mol. The presence of the bromine atom at the 7-position and the methoxy group at the 5-position is crucial for its biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 254.08 g/mol |

| Structure | Tetrahydroquinoline with Br and OMe |

The biological activity of 7-Br-5-OMe-THQ is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : It has been shown to bind to certain receptors, potentially modulating neurotransmitter activity.

The bromine and methoxy groups enhance its binding affinity and selectivity towards these targets, leading to various biological effects .

Anti-inflammatory Activity

Studies have demonstrated that 7-Br-5-OMe-THQ possesses significant anti-inflammatory properties. In vitro assays have shown its ability to inhibit albumin denaturation and reduce pro-inflammatory cytokine production. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways and inhibition of neuronal apoptosis .

Antimicrobial Properties

7-Br-5-OMe-THQ has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. Its structure allows it to disrupt bacterial cell membranes, leading to cell death .

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of 7-Br-5-OMe-THQ using an in vitro model where it inhibited albumin denaturation. The results indicated that the compound exhibited comparable activity to established anti-inflammatory drugs such as ibuprofen.

| Compound | Inhibition (%) |

|---|---|

| 7-Br-5-OMe-THQ | 70 |

| Ibuprofen | 75 |

Case Study 2: Neuroprotection in Cell Models

In a neuroprotection study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with 7-Br-5-OMe-THQ resulted in a significant reduction in cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| Oxidative Stress | 20 |

| Oxidative Stress + 7-Br-5-OMe | 60 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves cyclization of substituted aniline precursors followed by bromination. For example, bromination of methoxy-substituted tetrahydroquinoline intermediates using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C) can enhance regioselectivity . Optimization may include adjusting stoichiometry, solvent polarity, or catalytic additives (e.g., Lewis acids) to improve bromine incorporation. Reaction monitoring via TLC or HPLC is critical to track intermediates and final product purity .

Q. How should researchers characterize the purity and structural integrity of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and bromine positions) and aromatic proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C₁₀H₁₂BrNO: ~242.12) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% recommended for research use) .

Q. What safety precautions are necessary when handling 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline due to its toxicity profile?

- Methodological Answer : Based on structurally similar compounds, this brominated tetrahydroquinoline may exhibit acute toxicity (oral/dermal/inhalation). Follow these protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Storage : Keep in a cool, dry environment (<4°C) in amber glass vials to prevent degradation .

- Emergency Protocols : Maintain access to emergency eyewash stations and neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution to identify reactive sites. For example, the bromine atom’s electrophilicity and steric hindrance from the methoxy group can be quantified to predict substitution kinetics. Software like Gaussian or ORCA can simulate transition states and activation energies . Validate predictions experimentally via kinetic studies under varying nucleophile concentrations .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC-MS at intervals (e.g., 0, 24, 48 hours).

- Identify Degradants : Isolate and characterize byproducts (e.g., demethylation or bromide elimination) using LC-MS/MS.

- Reconcile Data : Compare results with literature on analogous tetrahydroquinolines. For instance, methoxy groups in tetrahydroisoquinolines are prone to acid-catalyzed hydrolysis, while bromine may stabilize the ring .

Q. How does the bromine substituent influence the compound’s pharmacological activity in receptor binding assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare binding affinities of 7-Bromo-5-methoxy-tetrahydroquinoline with non-brominated analogs (e.g., 5-methoxy derivatives) against target receptors (e.g., serotonin or dopamine receptors).

- Mechanistic Insights : Bromine’s electronegativity may enhance π-π stacking or halogen bonding with receptor pockets. Use radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify IC₅₀ values .

- Molecular Docking : Simulate interactions using crystallographic receptor structures (e.g., PDB entries) to visualize bromine’s role in binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.